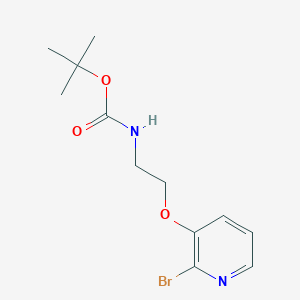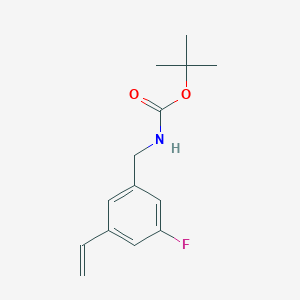![molecular formula C9H11ClN2 B12075597 4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)
4-[(Azetidin-1-yl)methyl]-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Azetidin-1-il)metil]-2-cloropiridina es un compuesto heterocíclico que presenta tanto anillos de azetidina como de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(Azetidin-1-il)metil]-2-cloropiridina típicamente implica la reacción de 2-cloropiridina con azetidina bajo condiciones específicas. Un método común involucra el uso de una base como hidruro de sodio (NaH) para desprotonar la azetidina, seguido de una sustitución nucleofílica en la 2-cloropiridina . La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas para asegurar una conversión completa.
Métodos de Producción Industrial
La producción industrial de 4-[(Azetidin-1-il)metil]-2-cloropiridina puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(Azetidin-1-il)metil]-2-cloropiridina puede sufrir varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de cloro puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El anillo de azetidina puede oxidarse para formar los correspondientes N-óxidos.
Reducción: El anillo de piridina puede reducirse a derivados de piperidina bajo condiciones de hidrogenación.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como azida de sodio (NaN3) o tiolato de potasio (KSR) en solventes como DMF o DMSO.
Oxidación: Agentes oxidantes como peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Catalizadores como paladio sobre carbono (Pd/C) bajo atmósfera de gas hidrógeno (H2).
Principales Productos Formados
Sustitución Nucleofílica: Formación de derivados de piridina sustituidos.
Oxidación: Formación de N-óxidos.
Reducción: Formación de derivados de piperidina.
Aplicaciones Científicas De Investigación
4-[(Azetidin-1-il)metil]-2-cloropiridina tiene diversas aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Ciencia de Materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-[(Azetidin-1-il)metil]-2-cloropiridina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. El anillo de azetidina puede mejorar la afinidad de unión y la selectividad del compuesto hacia su objetivo .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(Pirrolidin-1-il)metil]-2-cloropiridina
- 4-[(Piperidin-1-il)metil]-2-cloropiridina
- 4-[(Morfolin-1-il)metil]-2-cloropiridina
Singularidad
4-[(Azetidin-1-il)metil]-2-cloropiridina es única debido a la presencia del anillo de azetidina, que imparte propiedades estéricas y electrónicas distintas en comparación con sus análogos. Esta singularidad puede influir en su reactividad e interacciones en varios contextos químicos y biológicos .
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
4-(azetidin-1-ylmethyl)-2-chloropyridine |
InChI |
InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
Clave InChI |
YUJYJVYOGYBZCO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)



![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)
